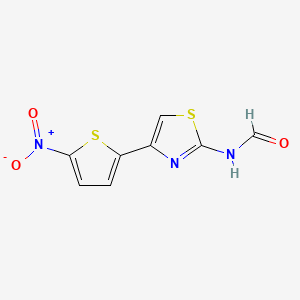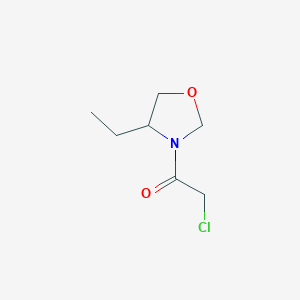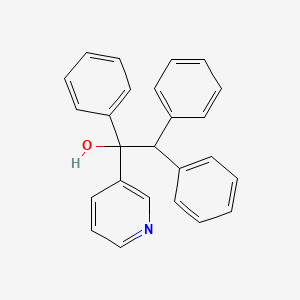
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a tosylimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-chloro-6-aminopyridazine with p-toluenesulfonyl chloride to form the tosylimino derivative. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The tosylimino group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetic acid.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosylimino group can enhance binding affinity and selectivity towards certain biological targets.
類似化合物との比較
Similar Compounds
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide: Features a pyridazine ring with chloro and tosylimino substitutions.
2-(3-chloro-6-(aminopyridazin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of the tosylimino group.
2-(3-chloro-6-(methylpyridazin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of the tosylimino group.
Uniqueness
This compound is unique due to the presence of the tosylimino group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules and materials.
特性
分子式 |
C13H13ClN4O3S |
|---|---|
分子量 |
340.79 g/mol |
IUPAC名 |
2-[3-chloro-6-(4-methylphenyl)sulfonyliminopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9-2-4-10(5-3-9)22(20,21)17-13-7-6-11(14)16-18(13)8-12(15)19/h2-7H,8H2,1H3,(H2,15,19) |
InChIキー |
QVBPXXMOWUPBAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)






![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)




